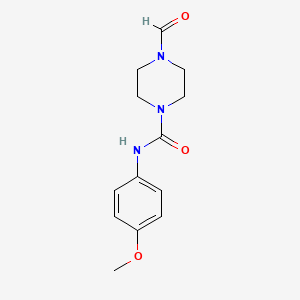

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step processes including bromination, cyclization, N-alkylation, and reduction, using diethanolamine as a starting material. A key intermediate, such as 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, can be prepared by these methods, leading to the final compound through acylation reactions with acyl chloride (Qi-don, 2015).

Molecular Structure Analysis

Molecular structure and conformation play crucial roles in the biological activity of piperazine derivatives. The crystal structure analyses of related compounds reveal that piperazine rings can adopt chair conformations. The spatial arrangement around the piperazine nucleus significantly affects the compound's interaction with biological targets (Anthal et al., 2018).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including hydrosilylation, which can be catalyzed by Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These reactions are significant for the synthesis of enantioselective compounds, highlighting the versatility of piperazine derivatives in organic synthesis (Wang et al., 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystallinity, are influenced by their molecular structures. Crystal engineering studies of closely related compounds have demonstrated the impact of hydrogen bonding and molecular packing on their physical state, which is essential for understanding the material properties of these compounds (Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and stability, are closely linked to their molecular structure. For instance, modifications to the piperazine ring or side chains can significantly alter the compound's chemical behavior, including its reactivity towards specific reagents or stability under various conditions. Research in this area focuses on optimizing these properties for potential applications in pharmaceuticals and catalysis (Ntirampebura et al., 2008).

Scientific Research Applications

PET Dopamine D3 Receptor Radioligands

Research by Gao et al. (2008) focused on synthesizing carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. This includes derivatives like (E)-4-methoxy-N-(4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, highlighting the role of similar compounds in neuroimaging and receptor study (Gao et al., 2008).

PET Serotonin 5-HT1A Receptors

García et al. (2014) investigated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET tracers of serotonin 5-HT1A receptors. They observed that these compounds are selective and high affinity 5-HT1A receptor antagonists with potential applications in studying neuropsychiatric disorders (García et al., 2014).

Antibacterial and Antifungal Agents

Kim et al. (2011) demonstrated that compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This could be a significant step in addressing antibiotic resistance and bacterial persistence (Kim et al., 2011).

5-HT1A Serotonin Antagonists

Raghupathi et al. (1991) explored analogs of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which is a 5-HT1A serotonin antagonist. They aimed to improve selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors, highlighting the potential of these compounds in neuropsychopharmacology (Raghupathi et al., 1991).

Analgesic and Anti-Inflammatory Properties

Nie et al. (2020) investigated the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Their work contributed to understanding the structure-activity relationship of urea-based TRPV1 antagonists and their potential in pain management (Nie et al., 2020).

Fluorescent Ligands for Receptor Imaging

Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for high-affinity binding to 5-HT(1A) receptors. These compounds are useful in visualizing receptor distribution using fluorescence microscopy, contributing to receptor-based imaging studies (Lacivita et al., 2009).

Radiotracers for D3 Receptor Imaging

Kuhnast et al. (2006) synthesized FAUC346, an in vitro D(3)-selective ligand, as a potential PET radiotracer for imaging D(3) receptors. This work contributes to the understanding of dopaminergic systems in the brain, with potential applications in neurological research (Kuhnast et al., 2006).

properties

IUPAC Name |

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBVPFZYTLMPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)